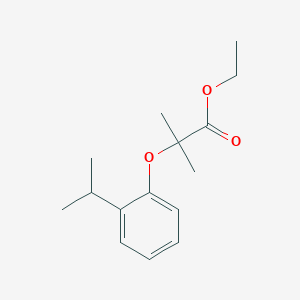

ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate, also known as isoproturon, is a selective herbicide widely used in agriculture for controlling weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the family of phenylurea herbicides and has been extensively studied for its mode of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Isoproturon has been used in various scientific studies to investigate its effects on plant growth, metabolism, and physiology. It has been found to inhibit photosynthesis by blocking the electron transport chain in chloroplasts, leading to a reduction in ATP production and a decrease in the synthesis of carbohydrates. Isoproturon has also been shown to affect the expression of genes involved in plant growth and stress responses, suggesting its potential use as a tool for studying gene regulation in plants.

Mechanism of Action

Isoproturon acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This leads to a disruption in protein synthesis and cell division, ultimately causing the death of the plant. Isoproturon is highly selective for broad-leaved weeds and has little effect on grasses, making it a valuable tool for weed control in cereal crops.

Biochemical and Physiological Effects:

Isoproturon has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and ion transport. It also induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Isoproturon has been found to accumulate in plant tissues, leading to potential risks for human health and the environment.

Advantages and Limitations for Lab Experiments

Isoproturon is a valuable tool for studying plant physiology and gene regulation due to its selective effects on broad-leaved weeds and its ability to inhibit ALS. However, its potential risks for human health and the environment should be taken into consideration when using it in lab experiments. Isoproturon is also highly persistent in soil, which can lead to long-term effects on soil fertility and microbial communities.

Future Directions

Further research is needed to investigate the potential risks and benefits of using ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate in agriculture and scientific research. New methods for weed control and plant protection should be developed to reduce the reliance on herbicides such as this compound. The effects of this compound on soil fertility, microbial communities, and human health should be thoroughly studied to ensure safe and sustainable use of this compound. Finally, the potential applications of this compound in biotechnology and medicine should be explored, given its selective effects on ALS and its potential as a tool for studying gene regulation in plants.

Synthesis Methods

Isoproturon can be synthesized by the reaction of 2-isopropylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound, ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate.

properties

IUPAC Name |

ethyl 2-methyl-2-(2-propan-2-ylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-6-17-14(16)15(4,5)18-13-10-8-7-9-12(13)11(2)3/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJRXGLPKEGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)

![[1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6055929.png)

![N,N-diethyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6055931.png)

![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)

![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)

![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)

![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)

![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)

![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)

![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)

![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)